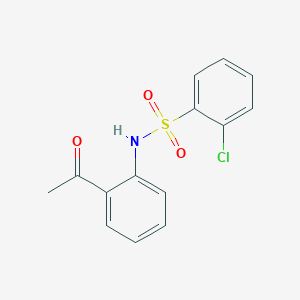
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of readily available inexpensive precursors and easy-to-handle reagents . For instance, the synthesis of “2,4-dicarbo substituted quinazoline 3-oxides” involves the conversion of oximes derived from the N-(2-acetylphenyl)acetamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can be complex . For instance, the formation of oximes and hydrazones involves the reaction of a carbonyl compound with hydroxylamine or hydrazine .Applications De Recherche Scientifique
Synthetic Chemistry and Crystallography
Efficient Synthesis Routes : A study demonstrates an efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, highlighting its excellent yields, short reaction times, and high purity. The chemical structure was elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy, with its crystal structure determined by single-crystal X-ray analysis, showcasing the molecule's V-shape conformation and the dihedral angle between the two substituted benzene rings (Kobkeatthawin et al., 2017).
Conformational Variability : Research on sulfonamide-chalcone hybrids, prepared from derivatives similar to N-(2-acetylphenyl)-2-chlorobenzenesulfonamide, reveals conformational variability. These structures exhibit different levels of planarity in their chalcone molecular backbones and variations in the benzenesulfonamide moiety. The compounds were assessed for cytotoxic activity against cancer cell lines, with para-nitro compounds showing significant activity (Castro et al., 2015).
Biological Activities
Carbonic Anhydrase Inhibitory Effects : Another study reports the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, derived by methods involving microwave irradiation. These derivatives showed potent inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Gul et al., 2016).
Anticancer and Antimicrobial Properties : Derivatives synthesized from reactions involving similar compounds have exhibited excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Additionally, some of these derivatives have shown potential interactions against specific viral enzymes, suggesting their applicability in antiviral therapy (Fahim & Shalaby, 2019).
Pharmacokinetics and Drug Development
- Population Pharmacokinetics : Indisulam, a novel sulfonamide anticancer agent closely related to this compound, has undergone extensive pharmacokinetic analysis. A population pharmacokinetic model was developed across four phase I studies, demonstrating the importance of body-surface area in dosing and highlighting the compound's nonlinear pharmacokinetics (van Kesteren et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHGTCFLMYWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

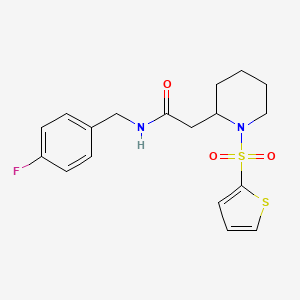
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)
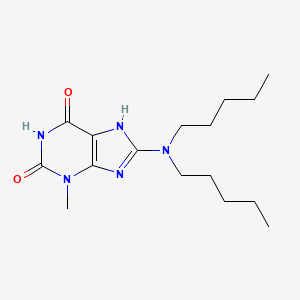
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2727491.png)
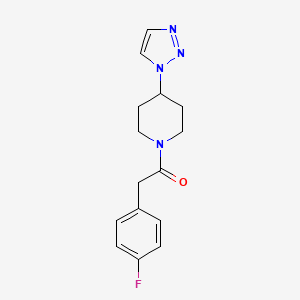


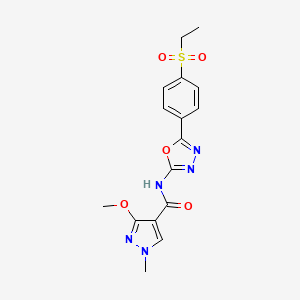
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2727497.png)
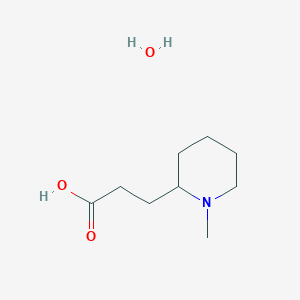
![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)
![4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2727502.png)

![2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2727505.png)